![molecular formula C9H5Br2F3O2 B8143593 2-Bromo-1-(2-bromo-4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B8143593.png)
2-Bromo-1-(2-bromo-4-(trifluoromethoxy)phenyl)ethanone
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Overview
Description
2-Bromo-1-(2-bromo-4-(trifluoromethoxy)phenyl)ethanone is an organic compound with the molecular formula C9H6Br2F3O2 It is a brominated derivative of acetophenone, characterized by the presence of both bromine and trifluoromethoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-bromo-4-(trifluoromethoxy)phenyl)ethanone typically involves the bromination of 1-(2-bromo-4-(trifluoromethoxy)phenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-bromo-4-(trifluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids.
Scientific Research Applications
2-Bromo-1-(2-bromo-4-(trifluoromethoxy)phenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-1-(2-bromo-4-(trifluoromethoxy)phenyl)ethanone exerts its effects involves interactions with various molecular targets. The bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate enzymatic activities or disrupt cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4’-(trifluoromethoxy)acetophenone
- 1-Bromo-4-(trifluoromethoxy)benzene
- 2-Bromo-5-fluoro-2-methoxyacetophenone
Uniqueness
2-Bromo-1-(2-bromo-4-(trifluoromethoxy)phenyl)ethanone is unique due to the presence of both bromine and trifluoromethoxy groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications .
Biological Activity
2-Bromo-1-(2-bromo-4-(trifluoromethoxy)phenyl)ethanone is a halogenated organic compound that has garnered attention for its potential biological activities. The compound, with a molecular formula of C₉H₅Br₂F₃O₂ and a molecular weight of 361.94 g/mol, is characterized by the presence of bromine and trifluoromethoxy groups, which may influence its pharmacological properties.
- Molecular Formula : C₉H₅Br₂F₃O₂
- Molecular Weight : 361.94 g/mol
- CAS Number : 2169339-89-1
- Structural Representation :
Br C C O C 6H 3 Br CF 3 O
Biological Activity Overview
Research into the biological activity of this compound suggests several potential mechanisms of action, particularly in the context of anticancer properties. The compound has been studied for its effects on various cancer cell lines, demonstrating cytotoxicity and inhibition of cell proliferation.
In Vitro Studies
In vitro studies have shown that compounds similar to this compound exhibit significant anticancer activity. For example, related compounds have been evaluated using the MTT assay across different cancer cell lines such as HeLa (cervical cancer), Jurkat (T-cell leukemia), and MCF-7 (breast cancer).
Cell Line | IC50 (µM) | Treatment Duration (h) |
---|---|---|
Jurkat | 4.64 ± 0.08 | 48 |
HeLa | 9.22 ± 0.17 | 72 |
MCF-7 | 8.47 ± 0.18 | 72 |
These findings indicate that the compound can induce apoptosis and inhibit cell cycle progression, particularly in the sub-G1 phase, suggesting a mechanism involving apoptosis induction.
The mechanism through which these compounds exert their effects appears to involve:
- Cell Cycle Arrest : Flow cytometry analysis showed significant alterations in cell cycle distribution upon treatment with the compound.
- Apoptosis Induction : Increased sub-G1 population indicates apoptosis activation.
Case Studies
A recent study investigated the anticancer potential of structurally similar compounds, providing insights into their biological activities:
-
Study on Anticancer Properties :
- Objective : Evaluate cytotoxic effects on cancer cell lines.
- Methodology : MTT assay followed by flow cytometry for cell cycle analysis.
- Results : Significant cytotoxicity was observed, with IC50 values indicating effective growth inhibition across multiple cell lines.
-
Docking Studies :
- Molecular docking studies revealed promising interactions with matrix metalloproteinases (MMPs), suggesting potential roles in inhibiting tumor metastasis.
Properties
IUPAC Name |
2-bromo-1-[2-bromo-4-(trifluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F3O2/c10-4-8(15)6-2-1-5(3-7(6)11)16-9(12,13)14/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRNUCRAAQLIKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.